N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes fluorophenyl groups and a triazolopyrimidine core
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6OS/c19-11-1-5-13(6-2-11)23-15(27)9-28-18-16-17(21-10-22-18)26(25-24-16)14-7-3-12(20)4-8-14/h1-8,10H,9H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPWEIMQWZWZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl groups and the sulfanylacetamide moiety. Common reagents used in these reactions include fluorobenzene derivatives, triazole precursors, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. These methods help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the triazolopyrimidine core or the fluorophenyl groups.
Substitution: Nucleophilic substitution reactions can be performed on the fluorophenyl groups to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazolopyrimidine derivatives, and substituted fluorophenyl compounds.
Scientific Research Applications
Molecular Formula
- C : 20
- H : 18
- F : 2
- N : 5
- O : 1
- S : 1
Chemistry
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex molecules and as a reagent in various organic reactions.
Biology
The compound has been studied for its potential biological activities:
- Antimicrobial Properties : Investigated for effectiveness against various bacterial strains.
- Antiviral Activity : Research suggests it may inhibit viral replication mechanisms.
- Anticancer Properties : Preliminary studies indicate potential in inhibiting cancer cell proliferation through targeted enzyme inhibition.
Medicine
Research is ongoing to explore the therapeutic potential of this compound:
- Cancer Treatment : Its ability to interact with cellular pathways involved in tumor growth makes it a candidate for anticancer drug development.
- Anti-inflammatory Applications : Studies have indicated potential in reducing inflammation through modulation of immune responses.
Industry
In industrial applications, this compound is utilized in:
- Development of Advanced Materials : Its unique chemical properties facilitate the creation of novel materials with specific functionalities.
- Chemical Sensors : The compound's reactivity can be harnessed in sensor technologies for detecting various chemical species.
Anticancer Activity Study
A study evaluated the anticancer effects of this compound on different cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
Antimicrobial Efficacy Assessment
In another study focused on antimicrobial properties, the compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolopyrimidine core is known to interact with nucleic acids and proteins, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)benzamide
- N-(4-fluorophenyl)-N-phenylamine
- 4-fluorophenyl N-methylcarbamate
Uniqueness
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide stands out due to its unique combination of fluorophenyl groups and the triazolopyrimidine core. This structure imparts specific chemical properties and potential applications that are not observed in the similar compounds listed above. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Biological Activity
N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyrimidine moiety and a fluorophenyl group. Its chemical formula is , indicating the presence of nitrogen and sulfur atoms which are often associated with biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole and pyrimidine rings are known for their roles in enzyme inhibition and receptor modulation. Specifically, compounds with similar structures have been reported to exhibit anti-inflammatory, anticancer, and antimicrobial properties.
Biological Activity Overview
-
Anticancer Activity :
- Compounds containing triazole and pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies have highlighted the ability of triazolo-pyrimidines to induce apoptosis in cancer cells through the modulation of key signaling pathways such as MAPK and PI3K/Akt .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Anti-inflammatory Properties : A study demonstrated that a related compound significantly reduced TNF-alpha levels in rodent models, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Testing : In vitro assays revealed that triazole-containing compounds exhibited MIC values ranging from 1 to 8 µg/mL against various pathogens including MRSA and E. coli, indicating strong antibacterial potential .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of TNF-alpha | |
| Antimicrobial | Broad-spectrum activity against bacteria |
Table 2: In Vitro Activity Against Pathogens
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| MRSA | 4 | Triazolo-pyrimidine |
| E. coli | 8 | Triazolo-pyrimidine |
| C. albicans | 0.5 | Triazolo-pyrimidine |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide?
- Methodology : The synthesis involves three key steps:
- Step 1 : Suzuki-Miyaura coupling to introduce the fluorophenyl group to the pyrimidine scaffold.
- Step 2 : Cyclization with sodium azide (NaN₃) to form the triazolo[4,5-d]pyrimidine core.
- Step 3 : Thioether formation via nucleophilic substitution using 2-chloroacetamide derivatives in the presence of triethylamine (Et₃N) in DMF .
- Critical Parameters :
- Temperature control (60–80°C for cyclization).
- Solvent selection (DMF or DMSO for polar intermediates).
- Catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and purity. For example, fluorophenyl protons appear as doublets (J = 8–9 Hz) in the aromatic region .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z = 453.08 for [M+H]⁺).
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety) .
Q. What are the critical parameters for crystallographic analysis of this compound?
- Data Collection : Use single-crystal X-ray diffraction with Mo/Kα radiation (λ = 0.71073 Å).
- Software : SHELX suite (SHELXD for structure solution, SHELXL for refinement) .
- Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Approach :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays).
- Dose-Response Curves : Compare EC₅₀ values across studies to identify outliers due to assay sensitivity .
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.2 µM vs. 1.5 µM) may arise from differences in buffer pH or incubation time .
Q. What computational methods predict the binding affinity of this compound with target proteins?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- Free Energy Calculations : MM-PBSA/GBSA methods estimate ΔG binding (e.g., −35 kcal/mol correlates with high affinity) .
Q. How to address low yields in the thioether formation step during synthesis?
- Optimization Strategies :
- Catalyst Screening : Test alternative bases (e.g., DBU instead of Et₃N).
- Solvent Effects : Replace DMF with acetonitrile to reduce side reactions.
- Temperature Gradients : Perform reactions at 50°C instead of room temperature .
- Yield Improvement Example :
| Condition | Yield (%) | Reference |
|---|---|---|
| Et₃N in DMF, RT | 45 | |
| DBU in CH₃CN, 50°C | 72 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
